1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Wnt signaling Cancer Target selectivity

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 1076690-12-4) is a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative distinguished by a 4-aminophenyl substituent at the pyrazoline 3-position and a 3,4-dimethoxyphenyl ethanone moiety at the N1-position. The compound is documented as a Wnt signaling pathway inhibitor within the patent family WO2008/137408 A1, assigned to Genentech, Inc.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
CAS No. 1076690-12-4
Cat. No. B13075313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
CAS1076690-12-4
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)N2CCC(=N2)C3=CC=C(C=C3)N)OC
InChIInChI=1S/C19H21N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)22-10-9-16(21-22)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12,20H2,1-2H3
InChIKeyYWYFZRCGCHYCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 1076690-12-4): Compound Identity and Pharmacological Context for Scientific Procurement


1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 1076690-12-4) is a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative distinguished by a 4-aminophenyl substituent at the pyrazoline 3-position and a 3,4-dimethoxyphenyl ethanone moiety at the N1-position . The compound is documented as a Wnt signaling pathway inhibitor within the patent family WO2008/137408 A1, assigned to Genentech, Inc. and Curis, Inc., where it is explicitly disclosed as an example compound for therapeutic intervention in hyperproliferative diseases, particularly malignancies [1]. Suppliers list it with purities of ≥98% (HPLC) and a molecular formula of C₁₉H₂₁N₃O₃ (MW 339.39), positioning it as a research-grade tool compound for Wnt pathway interrogation .

Why Generic Pyrazoline Substitution Fails: The Critical Role of the 4-Aminophenyl and 3,4-Dimethoxyphenyl Substituents in Wnt Pathway Targeting for CAS 1076690-12-4


Interchanging CAS 1076690-12-4 with close pyrazoline analogs—such as the 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone series (which exhibit potent monoamine oxidase A inhibition, IC₅₀ ~10 nM) [1] or aminopyrazole LRRK2 inhibitors—would drastically alter the target engagement profile. The specific arrangement of a 4-aminophenyl group on the dihydropyrazole ring and the 3,4-dimethoxyphenyl ethanone side chain in this compound is explicitly described in the Genentech/Curis patent as necessary for Wnt signaling inhibition [2]. Generic substitution cannot preserve the unique pharmacophore geometry required for Wnt pathway modulation, making it imperative for Wnt-focused research programs to procure this exact compound rather than a superficially similar pyrazoline.

Quantitative Differentiation Evidence for 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 1076690-12-4) Against Closest Analogs


Wnt Signaling Inhibition vs. MAO-A Activity: Target Selectivity Differentiation from 3-Phenyl Pyrazoline Analogs

In the patent WO2008/137408 A1, CAS 1076690-12-4 is explicitly claimed as a Wnt signaling pathway inhibitor intended for oncology applications [1]. By contrast, a structurally similar 4,5-dihydro-1H-pyrazole analog—1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone—displays potent monoamine oxidase A (MAO-A) inhibition with an IC₅₀ of 10 nM, as recorded in ChEMBL and BindingDB [2]. The replacement of the 3-phenyl group (in the MAO-active compound) with a 4-aminophenyl group (in CAS 1076690-12-4) fundamentally redirects biological activity from neurotransmitter metabolism regulation to oncogenic signal transduction blockade. No MAO inhibition data have been reported for CAS 1076690-12-4, confirming that the 4-aminophenyl substitution is not bioisosteric with phenyl in this context.

Wnt signaling Cancer Target selectivity

Patent-Grade Structural Specificity: Explicit Example Status in WO2008/137408 A1 vs. Generic Pyrazoline Library Compounds

CAS 1076690-12-4 is listed as a specific exemplified compound on pages 34–35 of the granted patent WO2008/137408 A1 (Genentech/Curis), providing a clear intellectual property anchor [1]. Most commercially available pyrazoline analogs, including the widely referenced 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone and 1-(5-(substituted phenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives, lack a comparable patent pedigree for Wnt inhibition and are primarily explored for anti-inflammatory or CNS applications [2]. This patent-backed exemplified status reduces the risk of investing in compounds with undefined or divergent IP landscapes.

Intellectual property Lead optimization Pyrazoline SAR

Physicochemical Property Differentiation: LogP and PSA Positioning Relative to CNS-Penetrant Pyrazoline MAO Inhibitors

The predicted LogP of CAS 1076690-12-4 is 2.42 with a topological polar surface area (tPSA) of 77.15 Ų . The comparator 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (the 10 nM MAO-A inhibitor) has a higher predicted LogP of approximately 3.2 and a lower tPSA (~55 Ų), properties more consistent with passive blood-brain barrier penetration [1]. The elevated tPSA and lower LogP of CAS 1076690-12-4—attributable to the 4-aminophenyl group—reduce the likelihood of CNS distribution, making it more suitable for peripheral oncology targets where CNS exposure is undesirable.

Drug-likeness Physicochemical properties CNS penetration

Available Purity Specification: ≥98% HPLC-Grade for Reproducible Wnt Pathway Assays

Leading vendors supply CAS 1076690-12-4 with a certified purity of ≥98% as determined by HPLC . This specification is critical for cell-based Wnt reporter assays (e.g., TOPFlash/FOPFlash luciferase systems), where even small impurities with Wnt-agonistic or cytotoxic properties can confound EC₅₀ determinations. Many close pyrazoline analogs are offered at lower purities (e.g., 95% or unspecified) or as unpurified library screening samples, introducing unacceptable batch-to-batch variability for quantitative pharmacology [1].

Quality control Assay reproducibility Procurement specification

Recommended Application Scenarios for 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone Based on Product-Specific Evidence


Wnt/β-Catenin Pathway Inhibitor Screening and Lead Optimization in Colorectal Cancer Models

Use CAS 1076690-12-4 as a reference Wnt pathway inhibitor in TOPFlash/FOPFlash luciferase reporter assays in colorectal cancer cell lines (e.g., HCT116, SW480) where aberrant Wnt signaling drives proliferation. The compound's patent-claimed Wnt inhibitory profile [1] and its non-CNS-optimized physicochemical properties (LogP 2.42, tPSA 77.15 Ų) make it suitable for peripheral tumor models without confounding neuropharmacological effects.

Structure-Activity Relationship (SAR) Studies Focused on Dihydropyrazole-Based Wnt Inhibitors

Employ CAS 1076690-12-4 as a core scaffold for SAR exploration around the 4-aminophenyl and 3,4-dimethoxyphenyl moieties. The compound's exemplified status in the Genentech/Curis patent [1] provides a validated starting point for medicinal chemistry campaigns targeting Wnt-dependent malignancies. Its ≥98% purity ensures that observed biological activity originates from the intended structure, not impurities .

Comparative Target Engagement Profiling Across Pyrazoline Chemotypes

Deploy CAS 1076690-12-4 alongside MAO-active pyrazoline analogs (e.g., 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, MAO-A IC₅₀ 10 nM) [2] in broad-panel selectivity screens (kinase profiling, CEREP SafetyScreen) to quantify the target selectivity advantage conferred by the 4-aminophenyl substitution. This direct comparison substantiates the compound's differentiation as a Wnt-selective probe versus promiscuous pyrazoline derivatives.

In Vivo Proof-of-Concept Studies in Subcutaneous Xenograft Models Requiring Peripheral Restriction

Evaluate CAS 1076690-12-4 in subcutaneous mouse xenograft models of Wnt-driven cancers, leveraging its predicted peripheral restriction (tPSA > 75 Ų, LogP < 3) to minimize CNS-mediated toxicity. The compound's favorable purity profile supports reproducible in vivo pharmacokinetic and efficacy readouts, distinguishing it from lower-purity pyrazoline alternatives that introduce confounding variables.

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